Salvianolic acid B is a water-soluble active compound found abundantly in Salvia miltiorrhiza Bunge, also known as Danshen. [] It is classified as a phenolic acid, specifically a depside, characterized by the presence of multiple phenolic hydroxyl groups. [] In scientific research, Salvianolic acid B is studied for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ]
Salvianolic acid B is predominantly extracted from the roots of Salvia miltiorrhiza. This plant has been used in traditional Chinese medicine for centuries and is known for its therapeutic properties. The extraction processes often involve methods such as alcohol aqueous extraction, which can yield high concentrations of salvianolic acid B .
In terms of classification, salvianolic acid B falls under the category of phenolic compounds, specifically polyphenols. It is characterized by multiple hydroxyl groups and a complex structure that contributes to its biological activity. Its classification as a water-soluble component makes it particularly significant in herbal medicine formulations .
The synthesis of salvianolic acid B can be achieved through various extraction and purification techniques. Notable methods include:
The extraction process typically involves partitioning the methanol extract of Salvia miltiorrhiza roots using solvents like ethyl acetate under acidic conditions to optimize the recovery of salvianolic acid B. Subsequent purification steps may include column chromatography and preparative high-performance liquid chromatography to achieve desired purity levels .
The molecular structure of salvianolic acid B features multiple hydroxyl groups attached to a complex aromatic framework. The presence of three separate 1,2-diol structures within its configuration allows for various interactions at the molecular level, influencing its bioactivity .
Key data regarding the molecular structure includes:
Salvianolic acid B undergoes several chemical reactions that are critical for its bioactivity. These include:
The kinetics and mechanisms underlying these reactions have been studied using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the stability and degradation pathways of salvianolic acid B in different environments .
The mechanism by which salvianolic acid B exerts its effects involves several biological pathways:
Studies have shown that salvianolic acid B influences various signaling pathways associated with vascular health, including upregulation of endothelial nitric oxide synthase and vascular endothelial growth factor in human dermal microvascular endothelial cells .
Salvianolic acid B is characterized by:
Key chemical properties include:
Salvianolic acid B has numerous applications in scientific research and medicine:
Salvianolic acid B (Sal-B), the principal water-soluble phenolic acid derived from Salvia miltiorrhiza, exhibits multi-targeted antitumor activity through modulation of critical oncogenic pathways.
Sal-B induces autophagic cell death in hepatocellular carcinoma (HCC) by suppressing the Akt/mTOR signaling cascade. In HepG2 cells, Sal-B (40 μM) downregulates phosphorylated Akt (Ser473) and mTOR (Ser2448), triggering LC3-II accumulation and p62 degradation—hallmarks of autophagy initiation [1] [4]. This pathway sensitizes cancer cells to apoptosis, as evidenced by 3-MA (autophagy inhibitor) abolishing Sal-B's cytotoxic effects. In vivo, Sal-B (30 mg/kg/day) reduces tumor volume in xenograft models by >50% through mTOR-dependent autophagy [4].
Table 1: Sal-B Modulation of Autophagy-Related Pathways in Cancer
Molecular Target | Effect of Sal-B | Downstream Consequence | Experimental Model |
---|---|---|---|
Akt phosphorylation | ↓ 70-80% | mTORC1 inactivation | HepG2 cells |
LC3-II/LC3-I ratio | ↑ 3.5-fold | Autophagosome formation | Huh7 xenografts |
ULK1-Atg13-FIP200 | Activated | Autophagy initiation | BEL-7402 cells |
Sal-B disrupts immune evasion by targeting the USP2-PD-L1 axis. It binds ubiquitin-specific protease 2 (USP2) at K320 and N323 residues, inhibiting its deubiquitinase activity. This promotes K48-linked polyubiquitination of PD-L1, accelerating its proteasomal degradation (>60% reduction at 50 μM) [1]. In triple-negative breast cancer models, Sal-B (20 mg/kg) synergizes with anti-CTLA-4 antibodies, increasing tumor-infiltrating CD8+ T cells by 3.2-fold and reducing PD-L1+ cells by 75% [4] [10].
Sal-B directly binds mortalin (HSPA9), a mitochondrial chaperone that stabilizes oncogenic STAT3. Molecular docking reveals Sal-B occupies mortalin’s substrate-binding domain (binding energy: -9.8 kcal/mol), inducing K48-linked ubiquitination and proteasomal degradation. Subsequent STAT3 inactivation suppresses transcription of Bcl-2, cyclin D1, and survivin [4]. In glioma models, Sal-B (40 μM) reduces STAT3 nuclear translocation by 85%, inhibiting tumor invasion and sensitizing cells to temozolomide [1] [10].
Sal-B ameliorates cytokine release syndrome by inhibiting JAK2/STAT3 hyperactivation. During IL-6-induced inflammation, Sal-B (5–20 μM) blocks JAK2 phosphorylation at Tyr1007/1008, preventing STAT3 dimerization and nuclear translocation [1] [5]. In myocardial ischemia-reperfusion injury models, Sal-B (10 mg/kg) reduces serum IL-6 and TNF-α by >60% and attenuates cardiomyocyte apoptosis via Bcl-2/Bax ratio restoration [5].
Table 2: Sal-B Activation of Nrf2-Dependent Antioxidants
Target Protein | Effect of Sal-B | Biological Outcome | Validated Model |
---|---|---|---|
Keap1 cysteines | Covalent modification | Nrf2 release | HEK293T cells |
NQO1 activity | ↑ 2.5-fold | Quinone detoxification | Diabetic rat kidneys |
HO-1 expression | ↑ 300% | Heme degradation/Bilirubin production | Endothelial cells |
Sal-B directly inhibits NOX assembly by preventing p47phox translocation to membranes. At 10 μM, it reduces O2•− production by 65% in angiotensin-II-stimulated vascular smooth muscle cells [7] [9]. Concurrently, Sal-B preserves mitochondrial integrity by enhancing complexes I/III activity (↑40%) and suppressing mPTP opening. In neuronal OGD/R models, Sal-B (10 μM) increases ATP production by 80% and reduces cytochrome c release by 60%, demonstrating dual antioxidant and bioenergetic stabilization [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7